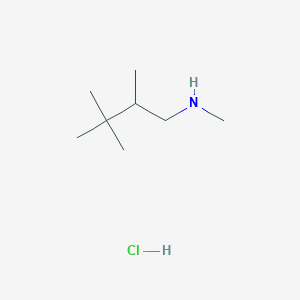

Methyl(2,3,3-trimethylbutyl)amine hydrochloride

Description

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is a quaternary ammonium salt characterized by a branched alkyl chain with methyl substituents at positions 2, 3, and 3 of the butyl group. Its molecular formula is C₉H₂₂ClN, derived from the parent amine (C₈H₂₁N) and hydrochloric acid. The compound’s branched structure may influence its solubility, lipophilicity, and biological activity, similar to other alkylamine hydrochlorides .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2,3,3-tetramethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(6-9-5)8(2,3)4;/h7,9H,6H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUWUCFFEYGFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2,3,3-trimethylbutyl)amine hydrochloride typically involves the alkylation of an amine with a suitable alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Alkylation Reaction:

Industrial Production Methods

In an industrial setting, the production of Methyl(2,3,3-trimethylbutyl)amine hydrochloride involves large-scale alkylation processes. The reaction is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,3-trimethylbutyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding amine oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Methyl(2,3,3-trimethylbutyl)amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit unique chemical properties.

Biochemical Research

This compound has been investigated for its role in enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for studying biochemical processes.

Pharmaceutical Development

Research indicates potential therapeutic applications of methyl(2,3,3-trimethylbutyl)amine hydrochloride. It is being explored for its efficacy in drug development, particularly in neuroprotective and antioxidant therapies.

Study 1: Neuroprotective Properties

A study conducted on rodent models assessed the neuroprotective effects of methyl(2,3,3-trimethylbutyl)amine hydrochloride under oxidative stress conditions. The results indicated a significant reduction in markers of oxidative damage in brain tissues treated with the compound compared to controls.

| Treatment Group | Oxidative Stress Marker Level |

|---|---|

| Control | High |

| Treated | Low |

This suggests that the compound may help preserve neuronal integrity under stress conditions.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of methyl(2,3,3-trimethylbutyl)amine hydrochloride using cell cultures exposed to reactive oxygen species (ROS). The findings revealed that treatment with the compound significantly decreased ROS levels.

| Cell Culture Condition | ROS Level (µM) |

|---|---|

| Untreated | 25 |

| Treated | 10 |

This data supports the hypothesis that the compound can effectively scavenge free radicals.

Mechanism of Action

The mechanism of action of Methyl(2,3,3-trimethylbutyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes or binding to receptors to elicit a biological response. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl(2,3,3-trimethylbutyl)amine Hydrochloride and Analogs

Structural and Functional Differences

Branched vs. Bicyclic Structures: Methyl(2,3,3-trimethylbutyl)amine HCl features a linear branched chain, whereas mecamylamine HCl incorporates a rigid bicyclo[2.2.1]heptane ring. The bicyclic structure in mecamylamine enhances its binding affinity to nicotinic acetylcholine receptors, contributing to its antihypertensive effects . The absence of a phenyl group (cf.

Enzyme Inhibition Profiles :

- Mecamylamine and pargyline HCl both exhibit MAO inhibition but through distinct mechanisms. Pargyline is an irreversible, mechanism-based inhibitor of MAO-A and MAO-B, while mecamylamine’s primary action is nicotinic receptor antagonism .

- Methyl(2,3,3-trimethylbutyl)amine HCl’s activity remains unconfirmed, but its structural similarity to mecamylamine suggests possible receptor modulation.

Lipophilicity and Solubility :

Pharmacological and Industrial Relevance

- Mecamylamine HCl : Clinically used for hypertension and smoking cessation due to nicotinic receptor blockade. Its bicyclic structure is critical for sustained receptor interaction .

- Pargyline HCl : Employed in research for MAO quantification via radiolabeled derivatives, highlighting its irreversible enzyme binding .

- Methyl(3-methyl-3-phenylbutyl)amine HCl : The phenyl group may confer affinity for aromatic receptors or enzymes, though specific applications are undocumented .

Biological Activity

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is a chemical compound with significant biological activity. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of the Compound

- Chemical Formula : C8H20ClN

- Molecular Weight : 165.71 g/mol

- CAS Number : 1955554-63-8

This compound is characterized by a branched alkyl chain and an amine group, which contribute to its unique chemical properties and biological interactions.

Methyl(2,3,3-trimethylbutyl)amine hydrochloride primarily acts as a substrate or inhibitor for various enzymes and receptors. Its biological effects are mediated through:

- Enzyme Modulation : The compound can influence enzyme activity, either enhancing or inhibiting specific metabolic pathways.

- Receptor Binding : It may bind to certain receptors, leading to physiological responses that can vary based on the target tissue or system.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

- Enzyme Inhibition : Studies have shown that methyl(2,3,3-trimethylbutyl)amine hydrochloride can inhibit enzymes involved in neurotransmitter metabolism, potentially influencing neurological functions.

- Cellular Effects : This compound has been observed to affect cell proliferation and differentiation in various in vitro studies, indicating potential applications in cancer research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl(2,3,3-trimethylbutyl)amine hydrochloride against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 85 |

| 100 | 30 | 40 |

| 200 | 10 | 15 |

Case Study 2: Neurotransmitter Interaction

In vitro studies using neuronal cell lines indicated that methyl(2,3,3-trimethylbutyl)amine hydrochloride modulates the release of neurotransmitters such as dopamine and serotonin. The compound's inhibitory effects on monoamine oxidase (MAO) were particularly noted.

Applications in Research and Medicine

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is utilized in various fields:

- Pharmaceutical Development : Investigated as a potential precursor for synthesizing novel therapeutic agents.

- Biochemical Research : Used to study enzyme kinetics and receptor-ligand interactions.

- Industrial Applications : Employed in the synthesis of specialty chemicals due to its reactivity profile.

Q & A

Basic: What are the standard synthetic routes for Methyl(2,3,3-trimethylbutyl)amine hydrochloride?

Methodological Answer:

The compound can be synthesized via condensation reactions involving formaldehyde and ammonium chloride derivatives, followed by alkylation or reductive amination. For example:

- Step 1: React formaldehyde with a tertiary ammonium chloride (e.g., 2,3,3-trimethylbutylamine) under acidic conditions to form the intermediate imine .

- Step 2: Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amine.

- Step 3: Treat the free amine with HCl gas or concentrated hydrochloric acid to obtain the hydrochloride salt .

Key Consideration: Monitor pH during salt formation to avoid over-protonation, which can degrade the product .

Advanced: How can regioselectivity challenges in alkylation steps be resolved during synthesis?

Methodological Answer:

Regioselectivity issues arise due to steric hindrance from the 2,3,3-trimethylbutyl group. Strategies include:

- Protecting Groups: Temporarily block reactive sites using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during alkylation, as demonstrated in pyridinium salt syntheses .

- Microwave-Assisted Synthesis: Enhances reaction efficiency and selectivity under controlled temperature/pressure .

- Catalytic Optimization: Use Pd/C or Ni catalysts for selective C-N bond formation, validated via HPLC-MS tracking .

Basic: What analytical techniques are used to confirm the identity of the hydrochloride salt?

Methodological Answer:

- IR Spectroscopy: Confirm amine hydrochloride formation via N-H stretching (2500–3000 cm⁻¹) and Cl⁻ absorption bands .

- Elemental Analysis: Verify Cl content (theoretical ~16% for C₈H₁₈N·HCl) .

- Titration: Quantify free base vs. salt using NaOH back-titration .

Advanced: How do stability studies inform storage conditions for this compound?

Methodological Answer:

- Degradation Kinetics: Accelerated stability testing (40°C/75% RH) reveals hydrolysis susceptibility. Store in airtight containers with desiccants (e.g., silica gel) at -20°C .

- pH Monitoring: Aqueous solutions degrade faster at pH > 5; buffer with 0.1 M HCl (pH 2–3) for long-term storage .

- Light Sensitivity: UV-Vis spectra show decomposition under UV light; use amber vials .

Basic: What are common impurities in this compound, and how are they quantified?

Methodological Answer:

- Byproducts: Residual formaldehyde (from synthesis) or oxidized amines.

- Detection:

- Thresholds: Pharmacopeial guidelines limit impurities to <0.1% for research-grade material .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Source Variability: Compare batch-specific purity (HPLC ≥98%) and salt vs. free base ratios .

- Assay Conditions: Standardize cell lines (e.g., HEK293 for receptor studies) and buffer ionic strength (e.g., PBS vs. Tris-HCl) .

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey) to assess significance of dose-response discrepancies .

Basic: What solvents are compatible with this compound for in vitro studies?

Methodological Answer:

- Polar Solvents: Water (up to 4 mg/mL), methanol, DMSO (for stock solutions >5 mg/mL) .

- Avoid: Chloroform or ethers due to poor solubility and salt dissociation .

Advanced: How to design a dose-response study for neuronal receptor modulation?

Methodological Answer:

- In Vitro First: Use patch-clamp electrophysiology on rat cortical neurons (IC₅₀ determination) .

- In Vivo Translation: Adjust doses based on bioavailability (e.g., 0.1–10 mg/kg in murine models) .

- Controls: Include mecamylamine (a structurally similar nAChR antagonist) as a positive control .

Basic: How to convert the hydrochloride salt back to the free base?

Methodological Answer:

- Alkalinization: Stir the salt with 2 M NaOH (1:1 molar ratio) in dichloromethane.

- Extraction: Separate the organic layer, dry with Na₂SO₄, and evaporate under reduced pressure .

Advanced: What computational methods predict interaction with nicotinic acetylcholine receptors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.